molecular formula C19H25N5OS B5334284 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE

2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE

Cat. No.: B5334284
M. Wt: 371.5 g/mol
InChI Key: DWZCYPDWTZRXIM-UHFFFAOYSA-N
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Description

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This step is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Allyl Group: The allyl group is attached via a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-pyridine intermediate with a suitable thiol compound.

    Introduction of the Cycloheptyl Group: The final step involves the acylation of the intermediate with cycloheptylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the pyridine ring can be substituted with other functional groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, nucleophiles, palladium catalysts, and organic solvents.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, reduced pyridine derivatives.

    Substitution: Substituted triazole derivatives, substituted pyridine derivatives.

    Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

    Biological Research: The compound is used as a tool in biological research to study the mechanisms of enzyme inhibition, receptor binding, and signal transduction pathways.

    Industrial Applications: The compound’s chemical stability and reactivity make it suitable for use in industrial processes, such as the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The triazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound. The sulfanyl linkage and the cycloheptyl group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
  • 2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide

Uniqueness

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cycloheptylacetamide stands out due to its unique combination of structural features, including the cycloheptyl group, which imparts distinct physicochemical properties

Properties

IUPAC Name

N-cycloheptyl-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-2-13-24-18(16-11-7-8-12-20-16)22-23-19(24)26-14-17(25)21-15-9-5-3-4-6-10-15/h2,7-8,11-12,15H,1,3-6,9-10,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZCYPDWTZRXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2CCCCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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